molecular formula C20H21ClN2O2S B2575870 (Z)-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide CAS No. 865162-59-0

(Z)-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide

Cat. No.: B2575870
CAS No.: 865162-59-0
M. Wt: 388.91
InChI Key: NPVZLYZRWWILEJ-XDOYNYLZSA-N
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Description

The specific research applications and mechanism of action for (Z)-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide are currently under investigation. This compound belongs to a class of substituted benzothiazole derivatives, which are of significant interest in medicinal chemistry and materials science. Researchers are exploring its potential based on its structural features. Please consult the scientific literature or contact our technical support team for the latest findings and potential use cases. This product is strictly for Research Use Only.

Properties

IUPAC Name

N-[6-chloro-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O2S/c1-2-25-13-12-23-17-10-9-16(21)14-18(17)26-20(23)22-19(24)11-8-15-6-4-3-5-7-15/h3-7,9-10,14H,2,8,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPVZLYZRWWILEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide is a synthetic compound belonging to the benzothiazole derivative family. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article provides a comprehensive overview of the biological activity of this specific compound, supported by data tables and research findings.

The compound's molecular formula is C19H19ClN2O2SC_{19}H_{19}ClN_{2}O_{2}S, with a molecular weight of 366.88 g/mol. Its structure includes a benzothiazole core, known for its ability to interact with various biological targets.

Biological Activity Overview

Research has indicated that benzothiazole derivatives exhibit a range of biological activities. The specific compound in focus has shown promising results in several assays related to cancer cell proliferation and inflammatory responses.

Anticancer Activity

  • Cell Proliferation Inhibition : Studies have demonstrated that this compound significantly inhibits the proliferation of various cancer cell lines, including:
    • A431 (human epidermoid carcinoma)
    • A549 (non-small cell lung cancer)
    • H1299 (non-small cell lung cancer)
    The inhibitory effects were evaluated using the MTT assay, which measures cell viability. Results indicated that the compound reduced cell viability in a dose-dependent manner.
  • Mechanism of Action : The compound appears to induce apoptosis and arrest the cell cycle in cancer cells. Flow cytometry analyses revealed increased apoptosis rates at concentrations of 1, 2, and 4 μM, with significant alterations in cell cycle distribution.
  • Western Blot Analysis : Further investigations into the signaling pathways affected by this compound showed inhibition of the AKT and ERK pathways, which are critical for cell survival and proliferation.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects:

  • Cytokine Suppression : The expression levels of pro-inflammatory cytokines such as IL-6 and TNF-α were significantly reduced in RAW264.7 macrophages treated with the compound, as assessed by enzyme-linked immunosorbent assay (ELISA).
  • Wound Healing Assay : The compound also exhibited effects on cell migration, which is crucial for wound healing processes, indicating potential therapeutic applications beyond cancer treatment.

Data Table: Biological Activity Summary

Activity TypeCell Line/ModelMethodologyKey Findings
AnticancerA431MTT AssaySignificant reduction in cell viability
AnticancerA549Flow CytometryInduced apoptosis; cell cycle arrest
Anti-inflammatoryRAW264.7ELISADecreased IL-6 and TNF-α levels
Cell MigrationScratch Wound HealingMigration AssayInhibited migration of treated cells

Case Studies

  • Case Study 1 : A study published in Journal of Medicinal Chemistry explored various benzothiazole derivatives, including this compound. It highlighted its dual action against cancer proliferation and inflammation, positioning it as a promising candidate for further development in dual-action therapies.
  • Case Study 2 : Another investigation focused on the synthesis and biological evaluation of similar compounds found that modifications to the benzothiazole structure could enhance anticancer efficacy while maintaining low toxicity profiles.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Benzo[d]thiazol Derivatives

Position/Chain Target Compound Compound
6 Cl Methylsulfonyl
3 2-ethoxyethyl Allyl
Propanamide 3-phenylpropanamide 3-(phenylthio)propanamide

Thiadiazol Derivatives

Thiadiazoles, such as 2-(4,5-dihydro-5-imino-4-phenyl-1,3,4-thiadiazol-2-yl)phenol (), feature a five-membered thiadiazole ring instead of the fused benzothiazole system. Spectroscopic data (e.g., IR ν(NH) at 3115 cm⁻¹ and ¹H-NMR aromatic signals at δ 7.03–8.69 ppm) highlight distinct electronic environments compared to benzothiazoles. Thiadiazoles generally exhibit lower thermal stability (mp 176°C for compound 20) relative to benzothiazoles, which often have higher melting points due to extended conjugation .

Triazole-Containing Compounds

Compounds like ethyl 5-(2-(α-phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl carbamate () incorporate a triazole ring, which introduces additional nitrogen atoms for polarity and hydrogen bonding. The ¹H-NMR signal at δ 13.0 ppm (NH-triazole) contrasts with the downfield-shifted NH protons in benzothiazoles, reflecting differences in electron delocalization. Triazoles are typically more hydrolytically stable than thiadiazoles but may lack the planar rigidity of benzothiazoles, impacting target selectivity .

Table 2: Spectroscopic Features of Heterocyclic Analogues

Compound Type Key IR Signals (cm⁻¹) ¹H-NMR Features (δ, ppm)
Benzo[d]thiazole Not reported Aromatic protons (expected ~7–8)
Thiadiazol (20) 3115 (NH), 3433 (OH) 7.03–8.69 (ArH, NH)
Triazole (3) Not reported 13.0 (NH-triazole)

Functional Group Impact on Physicochemical Properties

  • Chloro vs.
  • Ethoxyethyl vs. Allyl : The 2-ethoxyethyl group improves solubility in polar solvents compared to the hydrophobic allyl group.
  • Propanamide Chains : The 3-phenylpropanamide chain balances lipophilicity, while phenylthio () or carbamate () variants may alter metabolic pathways .

Research Findings and Implications

  • Synthetic Routes : The target compound likely requires tailored conditions for introducing the 2-ethoxyethyl group, contrasting with the straightforward alkylation or thiocyanation steps used for thiadiazoles () .
  • The ethoxyethyl substituent may enhance blood-brain barrier penetration compared to bulkier groups .

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